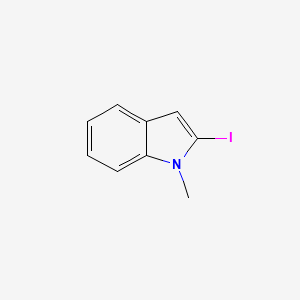
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
Übersicht
Beschreibung
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole is a fluorescent dye belonging to the Hoechst series, which are known for their ability to stain DNA. These dyes are widely used in various scientific fields due to their high affinity and specificity towards DNA. This compound binds to the minor groove of DNA, particularly favoring adenine-thymine (A/T) rich regions, and emits blue fluorescence upon binding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole involves the preparation of bisbenzimide compounds. The general synthetic route includes the condensation of o-phenylenediamine with p-tolualdehyde, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The dye is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding reaction involves the intercalation of the dye into the minor groove of the DNA double helix .
Common Reagents and Conditions
The binding of this compound to DNA is facilitated by the presence of buffers such as phosphate-buffered saline (PBS) and the dye is often used in aqueous solutions. The binding reaction is typically carried out at room temperature and neutral pH .
Major Products Formed
The major product formed from the reaction of this compound with DNA is a stable dye-DNA complex that exhibits enhanced fluorescence. This complex is used for various analytical and imaging applications .
Wissenschaftliche Forschungsanwendungen
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Wirkmechanismus
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole exerts its effects by binding to the minor groove of DNA. The dye preferentially binds to A/T-rich regions of the DNA double helix, causing a conformational change that enhances its fluorescence. This binding is facilitated by hydrogen bonds and van der Waals interactions between the dye and the DNA bases . The fluorescence intensity increases with the pH of the solution, making it a useful tool for various biological assays .
Vergleich Mit ähnlichen Verbindungen
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole is part of a family of blue fluorescent dyes that include Hoechst 33258, Hoechst 33342, and Hoechst 34580 . These dyes share similar excitation and emission spectra but differ in their cell permeability and binding affinities. Hoechst 33342, for example, is more cell-permeable than this compound, making it more suitable for live-cell imaging . Hoechst 34580, on the other hand, has a different emission spectrum and is used for specific applications where distinct fluorescence is required .
List of Similar Compounds
- Hoechst 33258
- Hoechst 33342
- Hoechst 34580
- Bisbenzoxazole analogs
- DAPI (4’,6-diamidino-2-phenylindole)
These compounds are all used for DNA staining and share similar properties but differ in their specific applications and binding characteristics .
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6/c1-34-12-14-35(15-13-34)23-9-11-25-27(18-23)33-29(31-25)22-8-10-24-26(17-22)32-28(30-24)21-7-6-19-4-2-3-5-20(19)16-21/h2-11,16-18H,12-15H2,1H3,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFKDPHPUCTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438078 | |
| Record name | Hoechst 33258 analog 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23491-55-6 | |
| Record name | Hoechst 33258 analog 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)


![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)

